B1576649 Esculentin-2-OG5 antimicrobial peptide

Esculentin-2-OG5 antimicrobial peptide

Cat. No.: B1576649
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esculentin-2-OG5 is a member of the esculentin family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the European frog Rana esculenta . These peptides are characterized by a linear α-helical structure and potent broad-spectrum activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa), fungi (e.g., Candida albicans), and biofilms . Esculentin-2-OG5 shares a conserved N-terminal region with other esculentin variants, such as Esculentin-1a and Esculentin-1b, but differs in its C-terminal modifications, which influence its charge, hydrophobicity, and target specificity . Its mechanism involves membrane disruption via hydrophobic interactions and electrostatic attraction to negatively charged microbial membranes, leading to pore formation and cell lysis .

Properties

bioactivity

Antimicrobial

sequence

GLFTLIKGAAKLIGRTVAKEAGKTGLELMACKITNQC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Antimicrobial Peptides

Structural and Functional Comparison

Table 1: Key Properties of Esculentin-2-OG5 and Related AMPs
AMP Name Source Structure MIC Range (μg/mL) Selectivity (Therapeutic Index) Stability Features
Esculentin-1a(1–21)NH2 Rana esculenta Linear α-helix 2–4 (P. aeruginosa) Moderate (improved with D-amino acids) Protease-sensitive; stabilized via D-amino acids/nanoparticles
Brevinin-2E Rana esculenta C-terminal disulfide 4–8 (S. aureus) Lower than Esculentin Natural stability due to disulfide bonds
PMAP-36-derived Synthetic Truncated α-helix 1–2 (E. coli) High (optimized selectivity) Moderate; requires modifications
LL-37 Human α-helix 10–20 (P. aeruginosa) Low (high cytotoxicity) Susceptible to proteases
Scorpine Scorpion venom Unknown 5–10 (Plasmodium) N/A (anti-parasitic focus) Stable in venom

Key Findings

Potency and Spectrum: Esculentin-1a(1–21)NH2 exhibits superior activity against P. aeruginosa (MIC: 2–4 μg/mL) compared to human LL-37 (MIC: 10–20 μg/mL) and scorpine (anti-parasitic focus) . Brevinin-2E, another frog-derived AMP, shows weaker activity against S. aureus (MIC: 4–8 μg/mL) and lacks biofilm disruption capabilities .

Selectivity and Toxicity: Esculentin-1a(1–21)NH2 has moderate cytotoxicity toward mammalian cells, but substitutions with D-amino acids (e.g., Leu14, Ser17) reduce hemolytic activity by >50% . PMAP-36-derived peptides exhibit higher selectivity due to optimized charge/hydrophobicity ratios .

Stability and Modifications: Esculentin-1a is protease-sensitive, but conjugation to gold nanoparticles enhances stability in serum and improves biofilm penetration . LL-37 and other human AMPs degrade rapidly in physiological conditions, limiting therapeutic utility .

Mechanistic Insights :

  • Esculentin’s α-helical structure enables deeper membrane penetration compared to disulfide-rich peptides like brevinin-2E .
  • Scorpine’s dual antibacterial and anti-malarial activity suggests a unique evolutionary adaptation .

Challenges and Therapeutic Potential

  • Proteolytic Degradation: A common limitation for AMPs, addressed in esculentin via D-amino acid substitutions and nanoparticle delivery .
  • Biofilm Penetration: Esculentin-1a(1–21)NH2 disrupts P. aeruginosa biofilms at sub-MIC concentrations, outperforming conventional antibiotics .
  • Synergy with Antibiotics : Esculentin-1b(1-18) synergizes with ciprofloxacin, reducing antibiotic resistance emergence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.